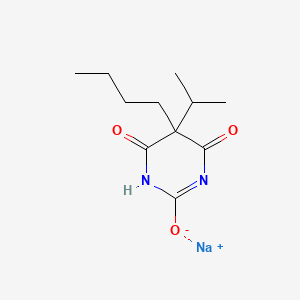
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt is a derivative of barbituric acid, which is a pyrimidine heterocyclic compound. Barbituric acid itself is not pharmacologically active but serves as the parent compound for barbiturate drugs. The sodium salt form of 5-butyl-5-isopropyl-barbituric acid is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid derivatives typically involves the alkylation of diethyl malonate followed by cyclization. For 5-butyl-5-isopropyl-barbituric acid, the process begins with the alkylation of diethyl malonate using butyl and isopropyl halides. The resulting disubstituted malonic ester undergoes cyclization with urea under acidic conditions to form the barbituric acid derivative.
Industrial Production Methods
Industrial production of barbituric acid derivatives often involves large-scale batch reactions. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The sodium salt form is typically obtained by neutralizing the barbituric acid derivative with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions
Barbituric acid derivatives, including 5-butyl-5-isopropyl-barbituric acid, undergo various chemical reactions such as:
Oxidation: These compounds can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted barbituric acid derivatives, which can have different pharmacological or industrial applications.
Scientific Research Applications
Barbituric acid, 5-butyl-5-isopropyl-, sodium salt has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other barbiturate compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its sedative and hypnotic properties.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of barbituric acid derivatives involves their interaction with the central nervous system. These compounds act as central nervous system depressants by enhancing the activity of gamma-aminobutyric acid (GABA) receptors. This leads to increased chloride ion influx and hyperpolarization of neurons, resulting in sedative and hypnotic effects.
Comparison with Similar Compounds
Similar Compounds
5,5-Diethylbarbituric acid sodium salt:
5-Ethyl-5-phenylbarbituric acid sodium salt:
5,5-Dipropylbarbituric acid: Another barbiturate with similar sedative properties.
Uniqueness
The uniqueness of 5-butyl-5-isopropyl-barbituric acid lies in its specific alkyl substitutions, which can influence its pharmacological activity and chemical reactivity. These substitutions can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
67050-38-8 |
|---|---|
Molecular Formula |
C11H17N2NaO3 |
Molecular Weight |
248.25 g/mol |
IUPAC Name |
sodium;5-butyl-4,6-dioxo-5-propan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C11H18N2O3.Na/c1-4-5-6-11(7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1 |
InChI Key |
INJGGRZHILHCEB-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC1(C(=O)NC(=NC1=O)[O-])C(C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















